2-Chloro-4-ethoxy-6-methylpyrimidine

Descripción

BenchChem offers high-quality 2-Chloro-4-ethoxy-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-ethoxy-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

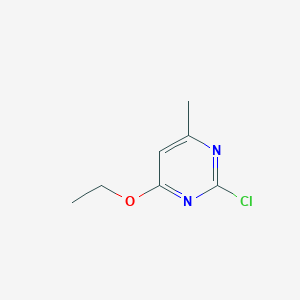

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-ethoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGXTHMAVSWQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571013 | |

| Record name | 2-Chloro-4-ethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37482-64-7 | |

| Record name | 2-Chloro-4-ethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Versatile Building Block: A Technical Guide to 2-Chloro-4-ethoxy-6-methylpyrimidine

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine derivatives stand as a cornerstone scaffold, integral to the structure of essential biomolecules and a multitude of approved therapeutics.[1][2][3] Among the vast array of functionalized pyrimidines, 2-Chloro-4-ethoxy-6-methylpyrimidine (CAS No. 37482-64-7) emerges as a highly versatile and valuable intermediate. Its strategic placement of a reactive chlorine atom, an electron-donating ethoxy group, and a methyl group offers a unique combination of electronic properties and multiple reaction sites for further molecular elaboration.[4][5] This guide provides an in-depth exploration of 2-Chloro-4-ethoxy-6-methylpyrimidine, detailing its physicochemical properties, a robust synthetic protocol, its reactivity, potential applications in drug development, and essential safety information for researchers and scientists in the field.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is paramount for its effective and safe utilization in a research setting.

Core Properties

2-Chloro-4-ethoxy-6-methylpyrimidine is a solid at room temperature with a defined melting and boiling point, indicating good thermal stability under standard laboratory conditions.[6]

| Property | Value | Reference |

| CAS Number | 37482-64-7 | [6] |

| Molecular Formula | C₇H₉ClN₂O | [6] |

| Molecular Weight | 172.61 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | 70-73 °C | [6] |

| Boiling Point | 282 °C at 760 mmHg | [6] |

| Purity | Typically >98% | [6] |

| Storage Temperature | 4 °C | [6] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

| Hazard Identification | GHS Classification | Precautionary Statements |

| Pictogram | GHS07 (Harmful) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Signal Word | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Synthesis and Mechanism

The synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The most common and efficient route begins with the readily available starting material, 6-methyluracil.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 2-Chloro-4-ethoxy-6-methylpyrimidine.

Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine

The initial step involves the conversion of 6-methyluracil to 2,4-dichloro-6-methylpyrimidine. This is a standard chlorination reaction for pyrimidinones, employing phosphorus oxychloride (POCl₃) as the chlorinating agent.[7]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 6-methyluracil (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (8-10 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 90-100 °C with stirring for approximately 8-10 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly add the residue to crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-dichloro-6-methylpyrimidine, typically as a solid.

Step 2: Synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine

The crucial step for introducing the ethoxy group is a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the C2 chlorine. This regioselectivity is a well-documented phenomenon in the chemistry of dichloropyrimidines and is attributed to the electronic effects of the ring nitrogen atoms.[8][9]

Protocol:

-

Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. This can be done by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.

-

In a separate flask, dissolve the 2,4-dichloro-6-methylpyrimidine (1.0 eq) from Step 1 in anhydrous ethanol.

-

At room temperature (around 20 °C), add the sodium ethoxide solution dropwise to the stirred solution of the dichloropyrimidine.

-

Stir the reaction mixture at room temperature for approximately 2-4 hours, monitoring the progress by TLC.

-

Upon completion, add DCM and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture.

-

Separate the organic layer and extract the aqueous layer with additional DCM.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2-Chloro-4-ethoxy-6-methylpyrimidine as a pure solid.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Chloro-4-ethoxy-6-methylpyrimidine lies in the reactivity of its remaining chlorine atom at the C2 position. This chlorine can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Reaction Scheme: Versatility of the Pyrimidine Scaffold

Caption: Key nucleophilic substitution reactions of the title compound.

The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:

-

Anticancer: Many pyrimidine-based compounds function as kinase inhibitors, crucial for controlling cell growth and proliferation.[2][10]

-

Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory effects, in some cases superior to established drugs.[10]

-

Antimicrobial and Antiviral: The pyrimidine structure is fundamental to nucleosides, making it a key target for the development of antiviral and antimicrobial agents.[4]

The ethoxy and methyl groups on the pyrimidine ring of the title compound can modulate the pharmacokinetic properties of the final drug candidates, such as solubility, lipophilicity, and metabolic stability.

Spectroscopic Characterization (Reference Data)

Conclusion

2-Chloro-4-ethoxy-6-methylpyrimidine is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrimidine derivatives. Its straightforward, high-yielding synthesis and the predictable reactivity of its chloro-substituent make it an attractive starting material for drug discovery programs targeting various diseases. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutic agents.

References

- Biological activities of synthetic pyrimidine derivatives. (2024). Advanced Research and Reviews.

- The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery. (2025). Benchchem.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Medicinal Chemistry.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.).

- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Source not specified.

- Preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.).

- Experimental 13C NMR spectrum of 2-Cl-6-MA. (n.d.).

- 2-Chloro-4-methylpyrimidine synthesis. (n.d.). ChemicalBook.

- 2,4-Dichloro-6-methylpyrimidine synthesis. (n.d.). ChemicalBook.

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI.

- Predict the product formed in the nucleophilic aromatic substitution reaction between. (2020). brainly.com.

- Preparation of Pyrimidine Derivatives as Potential Medicinal Agents by the Reaction of 2-Amino-4-chloro-6-methylpyrimidine with Primary and Secondary Amines. (2025).

- Table 2. 13C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)... (n.d.).

- 13C DEPT NMR 1D Spectrum. (n.d.). Utah Chemistry.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book.

- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.

- 2-Chloro-4-ethoxy-6-methylpyrimidine | 37482-64-7. (n.d.). Sigma-Aldrich.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (2025). Benchchem.

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C.

- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.

- Application Notes and Protocols for 4,6-Diethoxypyrimidine in Medicinal Chemistry. (2025). Benchchem.

- Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions. (n.d.). Study.com.

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).

Sources

- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. wjarr.com [wjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-4-ethoxy-6-methylpyrimidine | 37482-64-7 [sigmaaldrich.com]

- 7. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine

Abstract: This technical guide provides a comprehensive, scientifically-grounded overview of a robust and widely-implemented synthetic pathway to 2-Chloro-4-ethoxy-6-methylpyrimidine, a key heterocyclic building block in modern drug discovery and development. The document details the strategic three-step synthesis commencing from elementary starting materials: ethyl acetoacetate and urea. Each stage—pyrimidine core formation, dichlorination, and regioselective ethoxylation—is elucidated with in-depth mechanistic insights, detailed experimental protocols, and critical process considerations. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and theoretical understanding of this essential synthesis.

Introduction and Strategic Overview

2-Chloro-4-ethoxy-6-methylpyrimidine is a versatile chemical intermediate whose structural motifs are prevalent in a multitude of pharmacologically active agents. The presence of distinct functional groups—a reactive chlorine atom at the 2-position, an electron-donating ethoxy group at the 4-position, and a methyl group at the 6-position—provides multiple handles for subsequent chemical modifications, making it an invaluable scaffold in medicinal chemistry.

The synthetic strategy detailed herein is a logical and efficient three-step sequence designed for scalability and reliability. The pathway leverages a classical pyrimidine synthesis followed by targeted functional group interconversions:

-

Step 1: Pyrimidine Ring Formation: A Biginelli-type condensation reaction between ethyl acetoacetate and urea to construct the foundational 6-methyluracil ring system.

-

Step 2: Aromatic Chlorination: Conversion of the stable 6-methyluracil into the highly reactive 2,4-dichloro-6-methylpyrimidine intermediate using a potent chlorinating agent.

-

Step 3: Regioselective Ethoxylation: A controlled nucleophilic aromatic substitution to selectively replace the C4-chlorine with an ethoxy group, yielding the final target molecule.

This guide will dissect each step, emphasizing the chemical principles that govern reaction outcomes and the practical considerations for successful execution.

Step 1: Synthesis of the 6-Methyluracil Core

The cornerstone of the synthesis is the formation of the pyrimidine ring. This is reliably achieved through the acid-catalyzed condensation of ethyl acetoacetate and urea. This reaction, a variation of the Biginelli reaction, is a classic and cost-effective method for creating the uracil scaffold.

Principle and Mechanism

The reaction proceeds through an initial condensation of urea with the more electrophilic ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via attack of the second urea nitrogen onto the ester carbonyl. The subsequent dehydration drives the reaction towards the formation of the stable, aromatic-like pyrimidine-2,4-dione ring system, known as 6-methyluracil. An acid catalyst, such as hydrochloric acid, is crucial for activating the carbonyl groups towards nucleophilic attack.

Experimental Protocol: Synthesis of 6-Methyluracil

-

Reagents:

-

Urea (finely powdered)

-

Ethyl acetoacetate

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide Solution (e.g., 2M)

-

Deionized Water

-

-

Procedure:

-

In a suitable reaction vessel, combine finely powdered urea (1.33 moles), ethyl acetoacetate (1.23 moles), absolute ethanol (25 mL), and a few drops of concentrated hydrochloric acid.

-

Stir the mixture thoroughly to form a paste. Cover the vessel loosely and place it in a desiccator over a drying agent like concentrated sulfuric acid until the mixture solidifies and is completely dry. This step is critical as it drives the initial condensation by removing water.

-

Prepare a solution of sodium hydroxide (2 moles) in water (1.2 L) and heat it to 95°C.

-

Add the dried condensation product from step 2 to the hot sodium hydroxide solution with vigorous stirring. The solid should dissolve completely. This step facilitates the cyclization and saponification of any unreacted ester.

-

Cool the resulting clear solution to approximately 65°C.

-

Carefully acidify the solution by the slow, dropwise addition of concentrated hydrochloric acid while stirring. 6-methyluracil will precipitate as a white solid.

-

Once the mixture has cooled to room temperature, collect the product by filtration.

-

Wash the filter cake sequentially with cold water, ethanol, and finally diethyl ether to facilitate drying.

-

Dry the product in a vacuum oven to obtain pure 6-methyluracil as a colorless powder.

-

Data Summary for 6-Methyluracil Synthesis

| Parameter | Value | Reference |

| Starting Materials | Ethyl Acetoacetate, Urea | |

| Catalyst | Hydrochloric Acid | |

| Key Steps | Condensation, Cyclization, Acidification | |

| Typical Yield | 71–77% | |

| Appearance | Colorless/White Powder | |

| Melting Point | Decomposes >300°C |

Visualization: 6-Methyluracil Synthesis Workflow

Caption: Workflow for the synthesis of 6-methyluracil.

Step 2: Dichlorination of 6-Methyluracil

With the pyrimidine core established, the next critical step is to convert the hydroxyl groups of the tautomeric enol form into chlorides. This transformation drastically increases the reactivity of the ring, preparing it for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often used with a catalytic amount of a tertiary amine or in combination with phosphorus pentachloride (PCl₅) for enhanced reactivity.

Principle and Mechanism

6-Methyluracil exists in a tautomeric equilibrium with its dihydroxy form (2,4-dihydroxy-6-methylpyrimidine). The chlorination mechanism involves the activation of the hydroxyl groups by POCl₃, converting them into better leaving groups. Subsequent nucleophilic attack by chloride ions, also generated from POCl₃, displaces these activated groups to form the dichloro-pyrimidine. The reaction is driven by the formation of stable phosphorus byproducts.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine

-

Reagents:

-

6-Methyluracil

-

Phosphorus Oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as catalyst and acid scavenger)

-

Crushed Ice / Ice Water

-

Dichloromethane or Chloroform for extraction

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

-

Procedure:

-

Caution: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl fumes), place 6-methyluracil (1 mole).

-

Carefully add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents). A catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq) can be added to accelerate the reaction.

-

Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Very slowly and cautiously, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate a large volume of HCl gas.

-

Once the excess POCl₃ has been quenched, neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

-

Data Summary for Dichlorination

| Parameter | Value | Reference |

| Starting Material | 6-Methyluracil | |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | |

| Key Steps | Reflux, Quenching, Extraction | |

| Typical Yield | >85% | |

| Appearance | White to light yellow solid | |

| Melting Point | 44-47°C |

Visualization: Chlorination Mechanism

Caption: Conceptual mechanism for the dichlorination of 6-methyluracil.

Step 3: Regioselective Monosubstitution with Ethoxide

This final step is the most nuanced, requiring precise control to achieve the desired product. The two chlorine atoms on 2,4-dichloro-6-methylpyrimidine have different reactivities. The C4-position is more electron-deficient due to the resonance effect of the ring nitrogens, making it more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-position. This inherent electronic bias is exploited to achieve selective mono-ethoxylation.

Principle and Mechanism

The reaction proceeds via a classic SNAr mechanism. The ethoxide ion (EtO⁻), a strong nucleophile, attacks the electron-deficient C4 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is key to the reaction pathway. The subsequent loss of the chloride leaving group from the complex restores the aromaticity of the pyrimidine ring and yields the final product. By using a slight excess of sodium ethoxide and maintaining a low temperature, the reaction can be stopped after the more reactive C4-chloro has been substituted, minimizing the formation of the 2,4-diethoxy byproduct.

Experimental Protocol: Synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine

-

Reagents:

-

2,4-Dichloro-6-methylpyrimidine

-

Sodium metal

-

Absolute Ethanol (anhydrous)

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

-

Procedure:

-

Prepare a fresh solution of sodium ethoxide. In a flask under an inert atmosphere (e.g., nitrogen or argon), add clean sodium metal (1.1 molar equivalents) in small pieces to anhydrous absolute ethanol. Stir until all the sodium has dissolved. Cool the solution to ~0-5°C.

-

Dissolve 2,4-dichloro-6-methylpyrimidine (1 mole) in anhydrous ethanol and cool it in an ice bath.

-

Slowly add the sodium ethoxide solution dropwise to the solution of the dichloropyrimidine, maintaining the temperature below 10°C.

-

Stir the reaction mixture at this temperature and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the remaining aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to yield 2-Chloro-4-ethoxy-6-methylpyrimidine.

-

Data Summary for Ethoxylation

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloro-6-methylpyrimidine | |

| Nucleophile | Sodium Ethoxide in Ethanol | |

| Key Control | Low Temperature, Stoichiometry (1.1 eq) | |

| Typical Yield | ~85-90% | |

| Appearance | Solid or Oil | |

| CAS Number | 13393-35-4 |

Visualization: Overall Synthetic Pathway

Caption: The complete three-step synthesis of the target molecule.

Conclusion

The synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine from ethyl acetoacetate and urea is a well-established, robust, and logical pathway that proceeds in three distinct stages. The success of the overall synthesis relies on the foundational Biginelli-type condensation, a powerful chlorination to activate the pyrimidine ring, and a carefully controlled regioselective nucleophilic substitution. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can reliably produce this valuable intermediate for applications in pharmaceutical research and development.

References

-

Donleavy, J. J., & Kise, M. A. 6-methyluracil. Organic Syntheses, Coll. Vol. 2, p.422 (1943); Vol. 18, p.55 (1938). [Link]

- Filo. *Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2

An In-depth Technical Guide to 2-Chloro-4-ethoxy-6-methylpyrimidine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Chloro-4-ethoxy-6-methylpyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of its functional groups—a reactive chlorine atom, an ethoxy group, and a methyl group on the pyrimidine core—offers a versatile platform for the synthesis of a diverse range of complex molecular architectures.

Core Molecular Attributes and Physicochemical Properties

2-Chloro-4-ethoxy-6-methylpyrimidine is a solid at room temperature, a characteristic that simplifies its handling and storage in a laboratory setting.[1] Proper storage at 4°C is recommended to maintain its stability and purity.[1]

Structural and Identification Data

The fundamental structural and identifying information for 2-Chloro-4-ethoxy-6-methylpyrimidine is summarized in the table below. This data is essential for accurate record-keeping, safety assessments, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-ethoxy-6-methylpyrimidine | [1] |

| CAS Number | 37482-64-7 | [1] |

| Molecular Formula | C₇H₉ClN₂O | [1] |

| Molecular Weight | 172.61 g/mol | |

| Canonical SMILES | CCOC1=CC(=NC(=N1)Cl)C | |

| InChI Key | VEGXTHMAVSWQTH-UHFFFAOYSA-N | [1] |

Molecular Structure of 2-Chloro-4-ethoxy-6-methylpyrimidine

Caption: 2D structure of 2-Chloro-4-ethoxy-6-methylpyrimidine.

Key Physical Properties

The physical properties of a compound are critical for designing experimental protocols, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| Appearance | Solid | [1] |

| Melting Point | 70-73 °C | [1] |

| Boiling Point | 282 °C at 760 mmHg | [1] |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Spectroscopic Characterization

A plausible and efficient method for the synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine involves the nucleophilic substitution of a chlorine atom in a dichlorinated pyrimidine precursor with an ethoxide source.

Proposed Synthetic Pathway

A logical synthetic route starts from the commercially available 2,4-dichloro-6-methylpyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a regioselective substitution. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This selectivity is a key principle in the synthesis of asymmetrically substituted pyrimidines.

Synthetic Scheme ```dot digraph "Synthesis" { graph [rankdir="LR", splines=true]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [arrowhead="open", color="#4285F4"];

reagent [label="2,4-Dichloro-6-methylpyrimidine"]; product [label="2-Chloro-4-ethoxy-6-methylpyrimidine"]; conditions [label="Sodium Ethoxide (NaOEt)\nEthanol (EtOH)\nRoom Temperature", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

reagent -> conditions [style=dashed, arrowhead=none]; conditions -> product; }

Caption: Nucleophilic aromatic substitution on 2-Chloro-4-ethoxy-6-methylpyrimidine.

Causality in Experimental Choices:

-

Choice of Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The choice of nucleophile is dictated by the desired final product. For instance, reaction with various primary or secondary amines is a common strategy in drug discovery to explore the structure-activity relationship (SAR) by introducing different substituents.

-

Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the HCl generated. The choice of solvent and temperature depends on the reactivity of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds. 2-Chloro-4-ethoxy-6-methylpyrimidine can be coupled with various organoboron reagents (boronic acids or esters) in a Suzuki-Miyaura reaction to introduce aryl or heteroaryl substituents at the 2-position.

Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of 2-Chloro-4-ethoxy-6-methylpyrimidine.

Self-Validating System in Protocol Design:

A well-designed Suzuki-Miyaura coupling protocol includes internal checks for reaction success. The disappearance of the starting material and the appearance of a new, less polar spot on a TLC plate are initial indicators. Confirmation of the product structure is then achieved through spectroscopic methods (NMR, Mass Spectrometry), validating the intended transformation.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize 2-Chloro-4-ethoxy-6-methylpyrimidine at the 2-position makes it a valuable intermediate for the synthesis of potential therapeutic agents, particularly in the area of kinase inhibitors. The substituents introduced can interact with specific amino acid residues in the active site of a target protein, influencing the compound's potency and selectivity.

Safety Information

2-Chloro-4-ethoxy-6-methylpyrimidine is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. [1]

-

Signal Word: Warning [1]* Hazard Statements:

References

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

-

Synthesis of 2-chloropyrimidine derivatives (50–54). ResearchGate. [Link]

-

Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Link]

-

2-Chloropyrimidine | C4H3ClN2 | CID 74404. PubChem. [Link]

-

2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607. PubChem. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

-

2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. [Link]

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

-

Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. Bentham Science. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-Chloro-4-ethoxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4-ethoxy-6-methylpyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. We will delve into its molecular structure, molecular weight, and key physicochemical properties. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel molecular entities.

Molecular Identity and Core Properties

2-Chloro-4-ethoxy-6-methylpyrimidine is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are integral to various biological processes and form the backbone of numerous pharmaceuticals. The precise arrangement of its substituents—a chloro group at the 2-position, an ethoxy group at the 4-position, and a methyl group at the 6-position—imparts specific chemical reactivity and physical characteristics to the molecule.

A summary of its fundamental properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-ethoxy-6-methylpyrimidine | [1] |

| CAS Number | 37482-64-7 | [1] |

| Linear Formula | C7H9ClN2O | [1] |

| Molecular Weight | 172.61 g/mol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 70-73 °C | [1] |

| Boiling Point | 282 °C at 760 mmHg | [1] |

| InChI | 1S/C7H9ClN2O/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3 | [1] |

| InChI Key | VEGXTHMAVSWQTH-UHFFFAOYSA-N | [1] |

Elucidation of the Molecular Structure

The molecular structure of 2-Chloro-4-ethoxy-6-methylpyrimidine is defined by a central pyrimidine ring. The strategic placement of its functional groups dictates its electronic distribution and, consequently, its reactivity in chemical transformations.

Caption: 2D molecular structure of 2-Chloro-4-ethoxy-6-methylpyrimidine.

Synthetic Approach: A Plausible Pathway

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 2-Chloro-4-ethoxy-6-methylpyrimidine.

This proposed synthesis is based on the known reactivity of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol, which selectively yields the corresponding 4-ethoxy derivative in high yield.[3] This suggests that the chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack by the ethoxide ion than the chlorine at the 2-position under these conditions.

Spectroscopic Characterization: An Inferential Analysis

Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Chloro-4-ethoxy-6-methylpyrimidine is not widely published. However, based on the known spectral properties of analogous substituted pyrimidines, we can predict the key features that would be expected in its analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the methyl protons (CH ₃) would likely appear in the upfield region. The ethoxy group would exhibit a triplet for the terminal methyl protons (-OCH₂CH ₃) and a quartet for the methylene protons (-OCH ₂CH₃) due to spin-spin coupling. A singlet would also be anticipated for the lone proton on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (N, O, Cl) and the aromaticity of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include C-H stretching from the methyl and ethoxy groups, C=N and C=C stretching from the aromatic pyrimidine ring, and C-O stretching from the ethoxy group. The C-Cl stretch would likely appear in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+ and another at M+2 in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of the ethoxy and chloro substituents.

Conclusion and Future Directions

2-Chloro-4-ethoxy-6-methylpyrimidine is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. While its fundamental properties are established, a clear opportunity exists for further research to publish a detailed, validated synthetic protocol and a complete set of experimental spectroscopic data. Such a contribution would be of significant benefit to the scientific community, enabling broader access and utilization of this versatile compound.

References

-

PubChem. 2-Chloro-4-methylpyrimidine. [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-4-ethoxy-6-methylpyrimidine

Foreword: The Crucial Role of Solubility in Scientific Advancement

In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a matter of academic curiosity; it is a cornerstone of process development, formulation science, and ultimately, therapeutic efficacy. 2-Chloro-4-ethoxy-6-methylpyrimidine, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its journey from a laboratory reagent to a potential active pharmaceutical ingredient (API) or advanced material is fundamentally governed by its interactions with various solvents. This guide provides an in-depth exploration of the solubility of 2-Chloro-4-ethoxy-6-methylpyrimidine, offering both theoretical frameworks and practical methodologies for the modern researcher. While direct quantitative solubility data for this specific compound is not extensively available in public literature, this guide will leverage data from structurally analogous compounds to illuminate the principles of its solubility behavior and provide a robust framework for its experimental determination.

Physicochemical Profile of 2-Chloro-4-ethoxy-6-methylpyrimidine

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. 2-Chloro-4-ethoxy-6-methylpyrimidine is a solid at room temperature, with a melting point in the range of 70-73 °C and a boiling point of 282 °C at standard atmospheric pressure.

| Property | Value | Source |

| CAS Number | 37482-64-7 | |

| Molecular Formula | C₇H₉ClN₂O | |

| Molecular Weight | 172.61 g/mol | |

| Physical Form | Solid | |

| Melting Point | 70-73 °C | |

| Boiling Point | 282 °C at 760 mmHg |

The molecule possesses a moderately polar pyrimidine core, substituted with a chloro group (electron-withdrawing), an ethoxy group (electron-donating and capable of hydrogen bonding as an acceptor), and a methyl group (nonpolar). This combination of functional groups suggests a nuanced solubility profile, with potential for dissolution in a range of solvents of varying polarities.

Safety Considerations: 2-Chloro-4-ethoxy-6-methylpyrimidine is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Theoretical Underpinnings of Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A solvent is likely to dissolve a solute if their Hansen parameters are similar. While the specific HSP for 2-Chloro-4-ethoxy-6-methylpyrimidine are not published, they can be estimated or determined experimentally.

A Case Study: Solubility of Structurally Related Pyrimidines

In the absence of direct quantitative data for 2-Chloro-4-ethoxy-6-methylpyrimidine, examining the solubility of structurally similar compounds can provide valuable insights. A study on 2-amino-4-chloro-6-methoxypyrimidine offers a pertinent example. The solubility of this compound was experimentally determined in twelve organic solvents at various temperatures[1].

At a given temperature, the mole fraction solubility of 2-amino-4-chloro-6-methoxypyrimidine was found to decrease in the following order: N,N-dimethylformamide > dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene[1].

This trend highlights the importance of solvent polarity and hydrogen bonding capabilities. The high solubility in highly polar aprotic solvents like DMF and acetone, as well as in the hydrogen bond acceptor dioxane, suggests strong polar interactions are at play. The lower solubility in less polar solvents like toluene and ethyl benzene is also consistent with theoretical expectations.

Extrapolating to 2-Chloro-4-ethoxy-6-methylpyrimidine:

Compared to the case study compound, our target molecule has an ethoxy group instead of an amino group and a methyl group instead of a methoxy group. The ethoxy group is less capable of hydrogen bonding as a donor than the amino group, which may decrease its solubility in highly protic solvents. However, its overall polarity is comparable. The methyl group is slightly less polar than the methoxy group. These structural differences suggest that while the general trends observed for the amino-analogue are likely to be similar, the absolute solubility values will differ.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through empirical measurement. The equilibrium solubility method is a widely accepted technique.

Materials and Equipment

-

2-Chloro-4-ethoxy-6-methylpyrimidine

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2-Chloro-4-ethoxy-6-methylpyrimidine.

Causality Behind Experimental Choices

-

Using excess solute: This ensures that the solution reaches saturation, a prerequisite for determining equilibrium solubility.

-

Constant temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Equilibration time: Sufficient time must be allowed for the dissolution process to reach equilibrium. The required time can vary depending on the solute-solvent system and should be determined empirically.

-

Filtration: This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Calibrated analytical method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used to determine the concentration of the solute in the saturated solution.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Hypothetical Solubility Data for 2-Chloro-4-ethoxy-6-methylpyrimidine at 25 °C

| Solvent | Polarity Index | Solubility ( g/100 mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 1.5 |

| Ethyl Acetate | 4.4 | 5.2 |

| Acetone | 5.1 | 15.8 |

| Ethanol | 4.3 | 8.9 |

| Methanol | 5.1 | 12.3 |

| Water | 10.2 | < 0.05 |

Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The relationship between solvent properties and solubility can be visualized to aid in interpretation.

Caption: Logical relationship between solute properties, solvent properties, and solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 2-Chloro-4-ethoxy-6-methylpyrimidine. While specific quantitative data remains to be extensively published, a robust framework for its prediction and experimental determination has been established. By understanding the physicochemical properties of the compound, leveraging data from structural analogs, and employing rigorous experimental techniques, researchers can confidently navigate the solution landscape of this and other novel compounds. The generation of precise solubility data for 2-Chloro-4-ethoxy-6-methylpyrimidine in a wide array of pharmaceutically and industrially relevant solvents would be a valuable contribution to the scientific community, enabling its further development and application.

References

The Pyrimidine Core: A Versatile Scaffold for Modern Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone in the landscape of scientific research, particularly in medicinal chemistry and materials science.[1][2] Its prevalence in the fundamental building blocks of life, namely the nucleobases cytosine, thymine, and uracil, has made it a privileged scaffold in the design of therapeutic agents that can seamlessly interact with biological systems.[2] Beyond its biological significance, the unique electronic properties of the pyrimidine ring have opened up exciting avenues in the development of advanced functional materials.[3][4] This in-depth technical guide provides a comprehensive overview of the potential research applications of substituted pyrimidines, offering insights into their synthesis, mechanisms of action, and practical applications, tailored for professionals in the field.

Part 1: The Medicinal Chemistry of Substituted Pyrimidines: A Therapeutic Goldmine

The versatility of the pyrimidine scaffold has been exploited to develop a plethora of drugs targeting a wide array of diseases.[1][5] Its ability to present substituents in a defined spatial orientation allows for the fine-tuning of interactions with biological targets, leading to potent and selective therapeutic agents.

Anticancer Agents: Targeting the Engines of Cell Proliferation

Substituted pyrimidines have emerged as a dominant class of anticancer agents, primarily by targeting the kinases that drive uncontrolled cell growth.[6][7][8]

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[9][10] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways.[7][9] Pyrimidine-based tyrosine kinase inhibitors (TKIs) like Gefitinib competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of pro-survival pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[5][9] This blockade of signaling ultimately leads to cell cycle arrest and apoptosis.[5]

The interaction of gefitinib with the EGFR active site is highly specific, involving hydrogen bonding with key amino acid residues like Met793 and van der Waals interactions within the binding pocket defined by residues such as Leu718, Ala743, and Leu844.[1][11]

EGFR Signaling Pathway and Inhibition by Gefitinib

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle.[12] Dysregulation of CDK activity is a hallmark of cancer.[12] Pyrimidine-based inhibitors, such as Palbociclib , selectively target CDK4 and CDK6.[1][11] Palbociclib prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle, thereby inducing cell cycle arrest.[1][13]

The binding of palbociclib to the ATP pocket of CDK6 involves hydrogen bonds with the backbone of Val101 and Asp163.[9]

CDK4/6-Rb Pathway and Inhibition by Palbociclib

Table 1: Comparative Anticancer Activity of Substituted Pyrimidines (IC₅₀ values in µM)

| Compound ID | Target(s) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference(s) |

| Gefitinib | EGFR | 0.48 | 15.3 | >100 | [7] |

| Palbociclib | CDK4/6 | 0.086 | 0.95 | 0.89 | [13] |

| Compound 4f | (Indazol-pyrimidine) | 1.629 | 3.304 | 10.350 | [8] |

| Compound 4i | (Indazol-pyrimidine) | 1.841 | 2.305 | 4.990 | [8] |

| Compound 2d | (Pyrido[2,3-d]pyrimidine) | - | Strong cytotoxicity | - | [14] |

| Compound 7 | (Pyrazolo[3,4-d]pyrimidine) | 17.50 | 68.75 | 73.08 | [15] |

Antiviral Agents: Disrupting the Viral Life Cycle

Pyrimidine nucleoside analogs have long been a mainstay of antiviral therapy.[16] These compounds mimic natural nucleosides and, once incorporated into the viral genome by viral polymerases, they terminate the growing DNA or RNA chain.[17] More recently, non-nucleoside pyrimidine derivatives have been developed that inhibit key viral enzymes. For example, some pyrimidine derivatives have shown potent activity against HIV by inhibiting the reverse transcriptase enzyme.[16][18] Others have demonstrated efficacy against influenza virus by interfering with viral replication.[16][19]

Table 2: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound Class | Virus | Target | EC₅₀ (µg/mL) | Reference(s) |

| Pyrimidine Analogues | HIV-1 | Reverse Transcriptase | >2.12 - 1.80 | [18] |

| Pyrimidine Derivatives | Influenza A & B | Viral Replication | 0.01 - 0.1 µM | [19] |

| Compound A3 | Broad Spectrum (RNA/DNA viruses) | de novo Pyrimidine Biosynthesis | 205 nM (HIV-1) | [20] |

Antimicrobial Agents: Combating Bacterial Infections

The pyrimidine scaffold is also a valuable platform for the development of novel antibacterial agents.[21][22][23] These compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[22]

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives against Bacterial Strains (µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference(s) |

| Compound 12 | 0.87 µM/ml | - | - | - | [21] |

| Compound 5 | - | 0.96 µM/ml | - | - | [21] |

| Compound 2 | - | - | 0.91 µM/ml | - | [21] |

| Compound 10 | - | - | - | 0.77 µM/ml | [21] |

| Pyridothienopyrimidines | 15.62 - 125 | 7.81 - 125 | 3.9 - 62.5 | 7.81 - 125 | [24][25] |

| 1,2,4-Triazolo[1,5-a]pyrimidines | 16 - 102 µM | - | 16 - 102 µM | 16 - 102 µM | [22] |

Part 2: Substituted Pyrimidines in Materials Science

The electron-deficient nature of the pyrimidine ring, coupled with its ability to engage in hydrogen bonding and coordinate with metal ions, makes it an attractive building block for functional organic materials.[26][27]

Fluorescent Probes and Sensors

Substituted pyrimidines can be designed to exhibit fluorescence, with their emission properties being sensitive to the surrounding environment.[28][29] This has led to their development as fluorescent probes for the detection of metal ions, such as Zn²⁺ and Al³⁺.[20][30][31][32] The binding of the target ion to the pyrimidine-based sensor can induce a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection.[32]

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of pyrimidine derivatives make them suitable for use in Organic Light-Emitting Diodes (OLEDs).[4][26][27] They can be incorporated into various layers of the OLED device, including the emissive layer, to achieve high efficiency and color purity.[4][27] Pyrimidine-based materials have been successfully used to develop thermally activated delayed fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons to achieve high quantum efficiencies.[26]

Conductive Polymers

Pyrimidine units can be incorporated into the backbone of conjugated polymers to create materials with interesting electronic and optical properties.[27] These polymers can exhibit semiconducting behavior and have potential applications in various electronic devices.[27]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the synthesis and evaluation of substituted pyrimidines.

Synthesis of Substituted Pyrimidines

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[3][33]

Protocol for the Synthesis of Monastrol (a mitotic kinesin Eg5 inhibitor): [28]

-

Reactants: 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), thiourea (1.5 mmol), and a catalytic amount of benzyltriethylammonium chloride.

-

Procedure:

-

Combine all reactants in a reaction vessel.

-

Heat the mixture at 100°C under solvent-free conditions for 45 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the residue and stir for 10 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to obtain pure Monastrol.

-

Workflow for the Biginelli Reaction

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. mdpi.com [mdpi.com]

- 9. Palbociclib can overcome mutations in cyclin dependent kinase 6 that break hydrogen bonds between the drug and the protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]

- 18. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Discovery of Schiff Base Bearing Furopyrimidinone for Selective Recognition of Zn2+ and its Applications in Cell Imaging and Detection of Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. spandidos-publications.com [spandidos-publications.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. chemrxiv.org [chemrxiv.org]

The Multifaceted Biological Activities of 2-Chloro-4-ethoxy-6-methylpyrimidine Derivatives: A Technical Guide for Drug Discovery and Development

Foreword: The Pyrimidine Scaffold - A Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active molecules, including essential components of nucleic acids and a plethora of therapeutic agents.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide range of biological targets.[3][4] This guide focuses on a specific, yet versatile, subclass: 2-Chloro-4-ethoxy-6-methylpyrimidine derivatives. The strategic placement of a reactive chloro group at the 2-position, an ethoxy group at the 4-position, and a methyl group at the 6-position provides a foundational structure ripe for chemical modification and exploration of diverse biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

The Chemical Versatility of the 2-Chloro-4-ethoxy-6-methylpyrimidine Core

The 2-chloro-4-ethoxy-6-methylpyrimidine scaffold is an attractive starting point for medicinal chemistry campaigns due to the reactivity of the C2-chlorine atom. This chlorine is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups and the creation of large, diverse chemical libraries. This synthetic tractability is a key driver for the exploration of its biological potential.

A general synthetic approach involves the condensation of a three-carbon precursor with a compound containing an amidine structure.[1] For the specific scaffold of interest, the synthesis can be tailored to introduce the desired substituents. The subsequent derivatization at the 2-position is typically achieved by reacting the 2-chloro intermediate with various nucleophiles, such as amines, thiols, or alcohols, often under basic conditions.[5]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives are well-established as potent anticancer agents, with several approved drugs targeting key pathways in cancer progression.[4] Derivatives of the 2-chloro-4-ethoxy-6-methylpyrimidine core have been investigated for their cytotoxic effects against various cancer cell lines, often acting through the inhibition of critical enzymes involved in cell cycle regulation and signal transduction.[6][7]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism of anticancer activity for many pyrimidine derivatives is the inhibition of protein kinases.[3][8] These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth. The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.[3] For instance, derivatives have been designed to target kinases like Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, which are often overexpressed in tumors.[9][10] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[10][11]

The following diagram illustrates a simplified workflow for evaluating the anticancer potential of novel 2-chloro-4-ethoxy-6-methylpyrimidine derivatives.

Caption: Workflow for anticancer drug discovery with pyrimidine derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][13]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 2-chloro-4-ethoxy-6-methylpyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined.[12]

Quantitative Data Summary: Cytotoxicity of Pyrimidine Derivatives

The following table summarizes representative IC50 values for various pyrimidine derivatives against different cancer cell lines, illustrating their potential as anticancer agents.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidodiazepines | HCT-116 (Colon) | 0.622 - 1.81 | [14][15] |

| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast) | 0.57 - 3.15 | [16] |

| 2,4-dichloro-6-methylpyrimidine derivatives | H1975 (Lung) | 0.65 | [10] |

| 2-amino-4-chloro-pyrimidine derivatives | HCT116 (Colon) | 89.24 | [7] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[17][18][19]

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

The antimicrobial action of pyrimidine derivatives often stems from their ability to inhibit enzymes that are crucial for the survival of microorganisms but are absent or structurally different in humans. Key targets include:

-

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and some amino acids. Inhibition of bacterial DHFR disrupts these vital biosynthetic pathways.[1][18]

-

DNA Gyrase: This enzyme is a topoisomerase that introduces negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Its inhibition leads to the cessation of these processes and bacterial cell death.[20]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the 2-chloro-4-ethoxy-6-methylpyrimidine derivative in a suitable solvent like DMSO.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[5]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Herbicidal Activity: A Focus on Agricultural Applications

Pyrimidine derivatives have also found significant application in agriculture as herbicides.[21][22] Their mode of action often involves the inhibition of enzymes unique to plant metabolic pathways.

Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

A primary target for many pyrimidine-based herbicides is Acetohydroxyacid Synthase (AHAS), also known as acetolactate synthase.[23][24] This enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development.[21] Inhibition of AHAS leads to a deficiency in these amino acids, ultimately resulting in plant death.

The following diagram depicts the inhibitory action of pyrimidine derivatives on the AHAS enzyme.

Caption: Inhibition of AHAS by pyrimidine derivatives disrupts amino acid synthesis.

Quantitative Data Summary: Herbicidal Activity

The herbicidal efficacy of pyrimidine derivatives is often evaluated by measuring the inhibition of plant growth.

| Compound | Target Weed | Inhibition Rate (%) | Concentration (mg/L) | Reference |

| Compound 4d | Brassica napus (root) | 81.5 | 100 | [23] |

| Compound 4f | Digitaria adscendens (root) | 81 | 100 | [23] |

| Compound 5c | Brassica napus (stalk) | >80 | 100 | [25] |

| Compound 5f & 5g | Brassica napus (root) | >80 | 100 | [25] |

Enzyme Inhibition: A Common Thread

As highlighted in the preceding sections, enzyme inhibition is a central theme in the biological activity of 2-chloro-4-ethoxy-6-methylpyrimidine derivatives.[26] The versatility of the pyrimidine scaffold allows for its adaptation to the active sites of a wide array of enzymes.

General Protocol: Spectrophotometric Enzyme Inhibition Assay

A general protocol for assessing enzyme inhibition using a spectrophotometer is outlined below. This method is applicable when the enzymatic reaction results in a change in absorbance.[26]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare stock solutions of the purified enzyme, its substrate, and the pyrimidine-based inhibitor in an appropriate assay buffer.[26]

-

Enzyme-Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or a well in a 96-well plate), mix a fixed concentration of the enzyme with varying concentrations of the inhibitor. Include a control without the inhibitor. Incubate for a set time (e.g., 15-30 minutes) to allow for binding.[26]

-

Reaction Initiation: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.[26]

-

Kinetic Measurement: Immediately monitor the change in absorbance over time at a specific wavelength using a spectrophotometer.[26]

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. This data can be used to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[27]

Conclusion and Future Perspectives

The 2-chloro-4-ethoxy-6-methylpyrimidine scaffold represents a highly promising starting point for the development of novel therapeutic and agrochemical agents. Its synthetic accessibility and the diverse biological activities of its derivatives, including anticancer, antimicrobial, and herbicidal properties, underscore its importance in medicinal and agricultural chemistry. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, exploring novel biological targets and employing computational methods, such as molecular docking, can aid in the rational design of next-generation 2-chloro-4-ethoxy-6-methylpyrimidine derivatives with enhanced efficacy and safety profiles.

References

- Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Pesticide Biochemistry and Physiology.

- Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis Online.

- Validating the Mechanism of Action for Pyrimidine-Based Enzyme Inhibitors: A Compar

- Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds. Benchchem.

- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.

- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Journal of Agricultural and Food Chemistry.

- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glut

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives.

- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.

- Application Notes & Protocols: Development of Antimicrobial Agents

- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.

- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against P

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Biological Activity of Pyrimidine Deriv

- Synthesis and antihyperlipidemic activity of some novel condensed 2-chloroalkyl-4-chloro/hydroxy-5,6-disubstituted pyrimidines. PubMed.

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.

- Kinetics of Enzyme Inhibition.

Sources

- 1. wjarr.com [wjarr.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 17. journals.innovareacademics.in [journals.innovareacademics.in]

- 18. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]